molecular formula C8H8N2S2 B2589344 6-Ethylthieno[2,3-d]pyrimidine-4-thiol CAS No. 440092-62-6

6-Ethylthieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B2589344
CAS No.: 440092-62-6
M. Wt: 196.29
InChI Key: CCIKQTPISUSOEB-UHFFFAOYSA-N
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Description

6-Ethylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with an ethyl group at the 6-position and a thiol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylthieno[2,3-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, where a thieno[2,3-d]pyrimidine precursor is reacted with sulfur-containing reagents under controlled conditions . The reaction conditions often include the use of solvents like ethylene dichloride and catalysts such as boric acid .

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, including temperature, pressure, and reaction time, are optimized to achieve high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Ethylthieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidines, disulfides, and sulfonic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

6-Ethylthieno[2,3-d]pyrimidine-4-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 6-Ethylthieno[2,3-d]pyrimidine-4-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The ethyl group at the 6-position also influences its physicochemical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

6-ethyl-3H-thieno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S2/c1-2-5-3-6-7(11)9-4-10-8(6)12-5/h3-4H,2H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIKQTPISUSOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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